1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
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Overview
Description
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is a chemical compound with a molecular formula of C16H23F3N2 and a molecular weight of 300.36 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a propyl chain. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Chemical Reactions Analysis
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2/c1-2-9-21-10-7-14(8-11-21)20-12-13-5-3-4-6-15(13)16(17,18)19/h3-6,14,20H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNYKDQCKWPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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